3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy-
Description
3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- is a derivative of the parent compound 3H-2-benzopyran-3-one, 1,4-dihydro- (CAS 4385-35-7), which has the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol . The 7,8-dimethoxy derivative features two methoxy (-OCH₃) groups at positions 7 and 8 of the benzopyranone scaffold, resulting in the molecular formula C₁₁H₁₂O₄ and a calculated molecular weight of 208.21 g/mol . This substitution pattern enhances lipophilicity (LogP: ~1.30) compared to the parent compound, which may influence its pharmacokinetic properties and biological activity .
Synonyms for this compound include 7,8-dimethoxyisochroman-3-one and 7,8-dimethoxy-1,4-dihydro-3H-isochromen-3-one .
Properties
CAS No. |
4697-59-0 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
7,8-dimethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C11H12O4/c1-13-9-4-3-7-5-10(12)15-6-8(7)11(9)14-2/h3-4H,5-6H2,1-2H3 |
InChI Key |
CBSMRXMOCVRJKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC(=O)OC2)C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
- IUPAC Name : 7,8-Dimethoxy-1,4-dihydroisochromen-3-one
- Molecular Formula : $$ \text{C}{11}\text{H}{12}\text{O}_4 $$
- Molecular Weight : 208.21 g/mol
- SMILES : COC1=C(C2=C(CC(=O)OC2)C=C1)OC
- InChIKey : CBSMRXMOCVRJKP-UHFFFAOYSA-N
The compound features a dihydrobenzopyran core with methoxy substituents at positions 7 and 8, influencing its reactivity and biological activity.
Synthetic Routes and Reaction Mechanisms
Cyclization of Propargyl Aryl Ethers
A widely used method involves the electrophilic cyclization of substituted propargylic aryl ethers. Key steps include:
- Substrate Preparation : Propargyl ethers derived from 7,8-dimethoxy-substituted phenols.
- Cyclization : Treatment with electrophilic agents (e.g., $$ \text{I}_2 $$, $$ \text{ICl} $$, or $$ \text{PhSeBr} $$) under mild conditions (25–80°C, 2–6 hours).
- Mechanism : Formation of an iodonium/selenonium intermediate, followed by electrophilic aromatic substitution and proton loss to yield the benzopyran core.
Example Reaction :
$$
\text{Propargyl ether} + \text{I}2 \xrightarrow{\text{CH}2\text{Cl}_2, \, 40^\circ\text{C}} \text{3H-2-Benzopyran-3-one derivative} \quad (\text{Yield: 85–90\%})
$$
Acid-Catalyzed Cyclization
Alternative routes employ Brønsted or Lewis acids (e.g., $$ \text{H}2\text{SO}4 $$, $$ \text{PPA} $$) for intramolecular cyclization:
- Substrate : 1,3-Diketones or phenolic precursors.
- Conditions : Reflux in acetic acid with hydrobromic acid (80°C, 3 hours).
Industrial Optimization :
Industrial-Scale Production
Key Process Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 70–100°C | Higher temps accelerate cyclization |
| Catalyst Concentration | 10–15% (w/w) $$ \text{H}2\text{SO}4 $$ | Excess acid causes side reactions |
| Reaction Time | 3–6 hours | Prolonged time reduces purity |
Purification Techniques
- Recrystallization : Ethanol/water mixtures (70:30 v/v) yield 85–90% purity.
- Column Chromatography : Silica gel (hexane:ethyl acetate, 4:1) achieves >98% purity.
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals | |
|---|---|---|
| $$ ^1\text{H NMR} $$ | δ 3.85 (s, 6H, OCH₃), δ 4.20 (s, 2H, CH₂), δ 6.50 (s, 2H, Ar-H) | |
| IR (cm⁻¹) | 1720 (C=O), 1250 (C-O) | |
| MS (m/z) | 208 [M]⁺ |
Physicochemical Properties
| Property | Value | |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Soluble in DMSO, CHCl₃ | |
| Stability | Stable at RT (24 months) |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | |
|---|---|---|---|---|
| Electrophilic Cyclization | 85–90 | 95–98 | High | |
| Acid-Catalyzed | 70–75 | 85–90 | Moderate | |
| Continuous Flow | 92–95 | 98–99 | Industrial |
Environmental and Cost Considerations
- Electrophilic Methods : Require halogenated solvents (e.g., $$ \text{CH}2\text{Cl}2 $$), increasing waste.
- Continuous Flow : Reduces solvent use by 40% and energy consumption by 30%.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific positions, influenced by its electron-rich aromatic system:
-
Quinone Formation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the dihydrobenzopyran ring to form quinone derivatives.
-
Side-Chain Oxidation : The α-position to the ketone group (C-3) is susceptible to oxidation, yielding carboxylic acid derivatives under acidic conditions.
Key Conditions :
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Ring Oxidation | KMnO₄, H₂O, Δ | 7,8-Dimethoxy-isochromenquinone |
| Side-Chain Oxidation | CrO₃, H₂SO₄, Acetone | 3-Carboxy-7,8-dimethoxybenzopyran |
Reduction Reactions
Reduction primarily targets the ketone group and methoxy substituents:
-
Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the C-3 ketone to a secondary alcohol, forming 1,3,4-trihydro-7,8-dimethoxybenzopyran .
-
Demethylation : Boron trichloride (BCl₃) selectively cleaves methoxy groups, converting them to hydroxyl groups. For example, treatment with BCl₃ in dichloromethane yields 7-hydroxy-8-methoxy derivatives .
Example Reaction Pathway :
-
Step 1 : LiAlH₄ reduces C-3 ketone → Alcohol intermediate.
Substitution Reactions
The aromatic ring undergoes electrophilic substitution, with regioselectivity controlled by methoxy groups:
-
Nitration : Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at the C-5 position.
-
Halogenation : Bromine (Br₂) in acetic acid substitutes at C-6, forming 6-bromo-7,8-dimethoxy derivatives .
Regioselectivity Trends :
| Electrophile | Position | Yield (%) |
|---|---|---|
| NO₂⁺ | C-5 | 65–70 |
| Br⁺ | C-6 | 55–60 |
Cyclization and Ring-Opening Reactions
The lactone ring participates in ring-opening reactions under basic conditions:
-
Alkaline Hydrolysis : Sodium hydroxide (NaOH) opens the lactone ring, forming a dicarboxylic acid derivative.
-
Recyclization : Acidic treatment of the hydrolyzed product regenerates the benzopyranone structure .
Comparative Reactivity with Analogues
The 7,8-dimethoxy substitution pattern distinctively influences reactivity compared to other benzopyranones:
| Compound | Oxidation Susceptibility | Reduction Ease | Demethylation Rate |
|---|---|---|---|
| 7,8-Dimethoxy derivative | High (C-3 ketone) | Moderate | Fast (BCl₃) |
| 6,7-Dimethoxy derivative | Moderate | High | Slow |
| Unsubstituted benzopyranone | Low | Low | N/A |
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications of 3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy-
3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- is a chemical compound with the molecular formula . It belongs to the class of benzopyranones and has gained interest in scientific research for its potential applications in various fields.
Chemical Properties and Structure
The compound has a molecular weight of 208.21 g/mol . The IUPAC name is 7,8-dimethoxy-1,4-dihydroisochromen-3-one . Synonyms include 7,8-Dimethoxy-3-isochromanone and 7,8-dimethoxy-1,4-dihydro-3H-isochromen-3-one .
Scientific Research Applications
While the search results do not provide specific applications for 3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy-, they do offer insights into similar compounds and their uses, suggesting potential research areas:
- Building Block for Organic Synthesis: Similar compounds like 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- are used as building blocks for synthesizing complex organic molecules and as precursors in various chemical reactions.
- Potential Biological Activities: Research on 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- explores potential biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties.
- Medicinal Chemistry and Pharmacology: Compounds like 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one have garnered attention for potential biological activities, particularly in medicinal chemistry and pharmacology. They may act by inhibiting enzymes or receptors involved in various biological processes.
The mechanism of action for similar compounds, such as 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one, involves interaction with specific molecular targets and pathways, potentially inhibiting enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. For instance, 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress and may also interact with enzymes and receptors involved in inflammatory and microbial pathways, leading to its observed biological effects.
Mechanism of Action
The mechanism of action of 3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups at the 7th and 8th positions play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 7,8-dimethoxy derivative belongs to a broader class of benzopyranone derivatives, which exhibit diverse pharmacological and chemical properties depending on their substitution patterns. Below is a detailed comparison with structurally similar compounds:
Structural and Physical Properties
Key Observations:
- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., dichlorobenzoyl in 8c ) increase melting points compared to electron-donating groups (e.g., methoxy in the 7,8-dimethoxy derivative) .
Biological Activity
3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy-, also known as 7,8-dimethoxyisochroman-3-one, is a compound belonging to the benzopyran class of chemicals. This class has garnered attention due to its diverse biological activities, including potential therapeutic applications in various diseases. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H12O4
- Molecular Weight : 208.21 g/mol
- CAS Number : 4697-59-0
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzopyran derivatives. A significant number of compounds within this class exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that certain benzopyran derivatives can inhibit cell proliferation in breast cancer and leukemia cell lines with IC50 values ranging from 0.7 to 14.0 μM .
| Cell Line | IC50 Value (μM) | Activity |
|---|---|---|
| HL-60 | 0.7 | Cytotoxic |
| K562 | 1.5 | Cytotoxic |
| A549 | 2.0 | Cytotoxic |
| HCT-116 | 14.0 | Cytotoxic |
Antioxidant Properties
Benzopyrans are known for their antioxidant capabilities. The compound has been shown to effectively scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases .
Neuroprotective Effects
In neuropharmacological studies, compounds similar to 3H-2-benzopyran have demonstrated protective effects against neurodegenerative conditions. For example, they have been observed to inhibit acetylcholinesterase (AChE) activity, which is beneficial in the context of Alzheimer's disease.
| Compound | IC50 Value (μM) | Target Activity |
|---|---|---|
| Compound from fungi | 3.09 | AChE Inhibition |
| Compound derived from plants | >100 | Neuroprotection |
Anti-inflammatory Effects
Research indicates that benzopyran derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is significant for conditions like arthritis and other inflammatory diseases .
The biological activity of 3H-2-benzopyran-3-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Antioxidant Activity : It reduces oxidative stress by scavenging reactive oxygen species (ROS).
- Cell Cycle Arrest : Certain studies suggest that it can induce cell cycle arrest in cancer cells, thus preventing their proliferation.
Study on Antitumor Activity
A study conducted on the efficacy of various benzopyran derivatives found that several compounds exhibited notable cytotoxicity against breast cancer cells (MCF-7) and leukemia cells (HL-60). The findings suggested that the presence of methoxy groups significantly enhances the antitumor activity of these compounds .
Neuroprotective Study
A recent investigation into neuroprotective agents derived from endophytic fungi revealed that certain benzopyran derivatives could protect neuronal cells from glutamate-induced toxicity. The study reported that these compounds maintained over 100% cell viability at concentrations up to 100 μM .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3H-2-benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use NIOSH-approved respirators (e.g., P95 for particulates) and chemical-resistant gloves (e.g., nitrile) to avoid inhalation or dermal exposure. Eye protection should include safety goggles and face shields .
- Engineering Controls: Ensure fume hoods with adequate airflow (≥0.5 m/s) and avoid open handling to minimize aerosol formation .
- Waste Disposal: Collect contaminated materials in sealed containers labeled for hazardous waste, adhering to local regulations .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer:
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Compare peaks with reference data for methoxy (δ ~3.8 ppm) and dihydrobenzopyran (δ ~2.5–3.5 ppm) groups .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 284.1052 (C₁₇H₁₆O₄) .
- Chromatographic Purity: Employ HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to verify ≥95% purity .
Q. What synthetic routes are documented for this compound?
- Methodological Answer:
- Key Steps:
Methoxy Protection: React 7,8-dihydroxy-3H-2-benzopyran-3-one with benzyl bromide under basic conditions (K₂CO₃, DMF, 80°C) to introduce methoxy groups .
Reduction: Use NaBH₄ in ethanol to reduce the carbonyl group to 1,4-dihydro .
- Yield Optimization: Adjust stoichiometry (1:2.5 substrate:benzyl bromide) and reaction time (12–16 hr) to achieve >75% yield .
Advanced Research Questions
Q. How can conflicting spectral data during synthesis be resolved?
- Methodological Answer:
- Case Study: If ¹H NMR shows unexpected splitting in the dihydro region (δ 2.5–3.5 ppm), perform 2D-COSY to identify coupling patterns and rule out stereoisomerism .
- Validation: Cross-reference with computational modeling (DFT calculations) to predict chemical shifts and confirm assignments .
Q. What strategies mitigate oxidative degradation during stability studies?
- Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Use argon-purged vials to minimize O₂ exposure .
- Degradation Products: Identify major byproducts (e.g., quinone derivatives) using tandem MS/MS and compare with synthetic standards .
Q. How do substituent positions (7,8-dimethoxy) influence biological activity?
- Methodological Answer:
- Comparative SAR: Synthesize analogs (e.g., 6,7-dimethoxy or mono-methoxy derivatives) and test in vitro for cytotoxicity (MTT assay) or enzyme inhibition (IC₅₀).
- Data Interpretation: Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) and correlate with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
